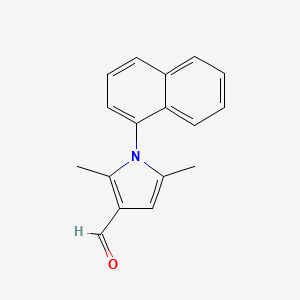
2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Research
Pyrrole derivatives are known to exhibit a range of biological activities, including anticancer properties. The structure of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde could be explored for its potential use in the development of new anticancer agents. Its ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further investigation in leukemia, lymphoma, and myelofibrosis .
Antimicrobial Agents
The pyrrole core is a common feature in many antimicrobial compounds. This particular compound could be synthesized and tested for its efficacy against a variety of bacterial and fungal strains. Its structural analogs have shown promising results as antifungal agents, suggesting that it may also possess antibacterial or antifungal properties .
Antiprotozoal and Antimalarial Applications
Pyrrole-containing compounds have been reported to have antiprotozoal and antimalarial activities. The naphthalene moiety in 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde may enhance these properties, providing a new avenue for the development of treatments against protozoan infections and malaria .
Neuropharmacological Applications
Given the biological activity of pyrrole derivatives in the central nervous system, this compound could be investigated for its potential neuropharmacological effects. It may act as an antipsychotic or anxiolytic agent, contributing to the treatment of various psychiatric disorders .
Cardiovascular Drug Development
The pyrrole ring system is present in some β-adrenergic antagonists, which are used to treat cardiovascular diseases. Research into the cardiovascular effects of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde could lead to the development of new drugs for managing hypertension and other heart-related conditions .
Anti-inflammatory and Analgesic Research
The compound’s potential anti-inflammatory and analgesic effects could be explored due to the presence of the pyrrole ring, which is found in several anti-inflammatory drugs. It may work by modulating inflammatory pathways or by acting on pain receptors .
HIV-1 Reverse Transcriptase Inhibition
Pyrrole derivatives have been identified as inhibitors of HIV-1 reverse transcriptase. The unique structure of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde might offer a new scaffold for designing drugs that can inhibit the replication of HIV-1, contributing to the treatment of AIDS .
Cholesterol-Lowering Drug Research
Compounds with a pyrrole structure have been associated with cholesterol-lowering effects. Investigating the ability of this compound to interact with enzymes involved in cholesterol synthesis could provide insights into its potential as a lipid-lowering agent .
Propriétés
IUPAC Name |
2,5-dimethyl-1-naphthalen-1-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-10-15(11-19)13(2)18(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVGOFDVIDSZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363464 | |
| Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347332-11-0 | |
| Record name | 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)
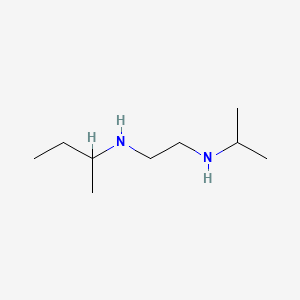


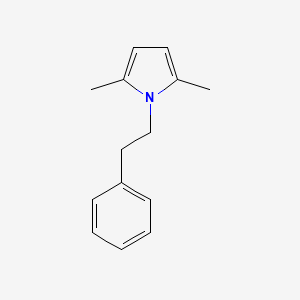

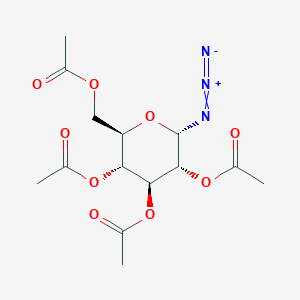
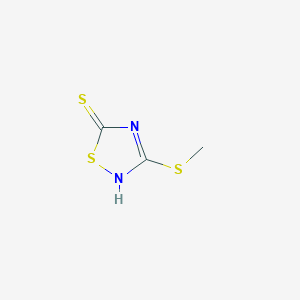
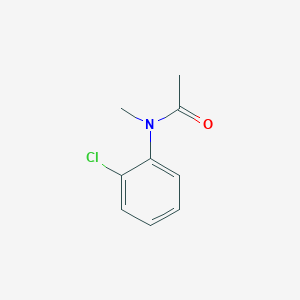


![Ethyl 4-chloro-5-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1607508.png)